molecular formula C17H16N8O3 B2542645 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034414-11-2

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2542645
CAS No.: 2034414-11-2
M. Wt: 380.368
InChI Key: REDBBEKGDNXRND-UHFFFAOYSA-N
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Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N8O3 and its molecular weight is 380.368. The purity is usually 95%.
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Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a unique arrangement of functional groups that contribute to its biological activity. The core structure includes:

  • A triazolo moiety
  • An oxadiazol ring
  • A pyrazolo framework

This combination of heterocycles is known for imparting diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Attachment of the triazole and pyrazole units , often utilizing coupling reactions with appropriate precursors.
  • Final modifications to introduce the carboxamide functional group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this structure. For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In particular, one derivative exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent activity against these cancer types .

The proposed mechanism of action for these compounds includes:

  • Inhibition of c-Met kinase , a receptor tyrosine kinase involved in tumor growth and metastasis.
  • Induction of apoptosis in cancer cells as evidenced by Annexin V-FITC staining assays .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on MCF-7 and Bel-7402 cell lines. The most active compounds demonstrated enhanced cytotoxicity compared to standard treatments .

CompoundCell LineIC50 (μM)
69cMCF-70.75
67cMCF-71.20
69bBel-74020.65

Study 2: Metabolic Stability

Research on metabolic stability indicated that the compound maintains over 99% residual substrate after incubation in rat liver S9 fractions, suggesting excellent metabolic stability and potential for further development in drug formulation .

Research Findings

Additional findings suggest that compounds with oxadiazol and triazole linkages exhibit a range of biological activities including:

  • Antimicrobial properties
  • Anti-inflammatory effects
    These activities are attributed to their ability to interact with various biological targets within cells .

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O3/c1-10-19-17(28-23-10)11-3-5-24-13(7-11)20-21-14(24)9-18-16(26)12-8-15-25(22-12)4-2-6-27-15/h3,5,7-8H,2,4,6,9H2,1H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDBBEKGDNXRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NN5CCCOC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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